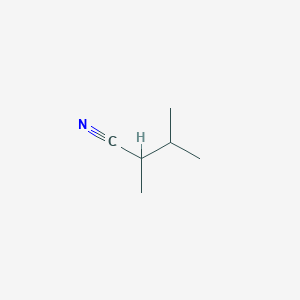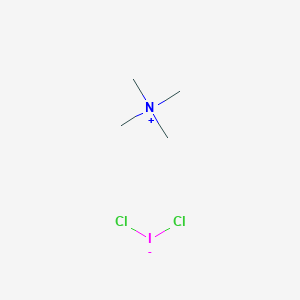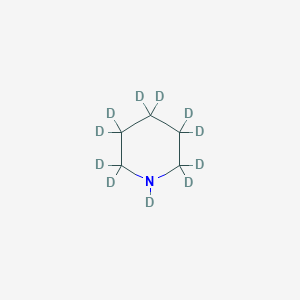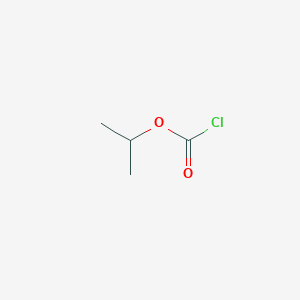
2,3-Dimethylbutanenitrile
概要
説明
2,3-Dimethylbutanenitrile is an organic compound with the molecular formula C6H11N. It is a nitrile derivative of butane, characterized by the presence of two methyl groups attached to the second and third carbon atoms of the butane chain. This compound is known for its applications in organic synthesis and various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions: 2,3-Dimethylbutanenitrile can be synthesized through several methods. One common approach involves the reaction of 2,3-dimethylbutan-2-ol with a dehydrating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to form 2,3-dimethylbutan-2-yl chloride. This intermediate is then treated with sodium cyanide (NaCN) to yield this compound.
Industrial Production Methods: In an industrial setting, this compound can be produced through the catalytic dehydration of 2,3-dimethylbutanamide using a suitable catalyst such as alumina or silica. This method offers a more efficient and scalable approach for large-scale production.
化学反応の分析
Types of Reactions: 2,3-Dimethylbutanenitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The nitrile group can undergo nucleophilic substitution reactions with reagents like Grignard reagents (RMgX) to form ketones or aldehydes.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Grignard reagents (RMgX) in dry ether.
Major Products Formed:
Oxidation: 2,3-Dimethylbutanoic acid.
Reduction: 2,3-Dimethylbutylamine.
Substitution: 2,3-Dimethylbutanone or 2,3-Dimethylbutanal.
科学的研究の応用
2,3-Dimethylbutanenitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of various complex molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds and pharmaceuticals.
Medicine: It is utilized in the development of drugs and therapeutic agents.
Industry: It is employed in the production of agrochemicals, dyes, and specialty chemicals.
作用機序
The mechanism of action of 2,3-dimethylbutanenitrile primarily involves its reactivity as a nitrile compound. The nitrile group can participate in various chemical transformations, such as nucleophilic addition and substitution reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used.
類似化合物との比較
2,3-Dimethylbutanenitrile can be compared with other similar nitrile compounds, such as:
2-Methylbutanenitrile: Lacks the additional methyl group at the third carbon.
3-Methylbutanenitrile: Lacks the additional methyl group at the second carbon.
Butanenitrile: Lacks both methyl groups.
Uniqueness: The presence of two methyl groups at the second and third carbon atoms in this compound imparts unique steric and electronic properties, making it distinct from other nitrile compounds. These properties influence its reactivity and applications in various chemical processes.
特性
IUPAC Name |
2,3-dimethylbutanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N/c1-5(2)6(3)4-7/h5-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMRCOHMOBLASFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
97.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20654-44-8 | |
| Record name | 2,3-dimethylbutanenitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2,3-dimethylbutanenitrile in the synthesis of carboxylic acid-functionalized poly(ethylene glycol)?
A1: this compound serves as a reagent in a multi-step reaction to introduce a carboxylic acid group onto a poly(ethylene glycol) backbone. Specifically, it reacts with the chloride derivative of 4-poly(ethylene glycol)oxybenzoic acid to form an acylaminonitrile intermediate. This intermediate then undergoes cyclization and hydrolysis, ultimately yielding 2-{4-[α-methoxypoly(ethylene glycol)]oxybenzoylamino}-2,3-dimethylbutyric acid [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















![2-Chloro-4-(4-morpholinyl)thieno[3,2-d]pyrimidine](/img/structure/B105080.png)
